Sulfo-Cyanine5 amine is a derivative of the widely used Cy5 fluorophore, engineered for enhanced utility in aqueous-phase bioconjugation and fluorescence-based analysis. The defining feature of this compound is the inclusion of sulfonate groups, which confer high water solubility, a critical attribute for labeling proteins, nucleic acids, and other biomolecules without the need for organic co-solvents like DMSO or DMF. It features a primary aliphatic amine group, separated from the dye core by a linker, designed for covalent coupling to various electrophiles such as activated esters (e.g., NHS esters) or for use in enzymatic labeling protocols. With an absorption maximum around 646 nm and an emission maximum near 662 nm, it operates in the far-red portion of the spectrum, a region favored for its low cellular autofluorescence and deep tissue penetration.
Substituting Sulfo-Cyanine5 amine with its non-sulfonated counterpart, Cyanine5 amine, introduces significant processability challenges. Non-sulfonated cyanines have low aqueous solubility and must be dissolved in organic co-solvents (e.g., DMSO, DMF) before being added to aqueous labeling reactions. This requirement is incompatible with sensitive proteins that can denature in the presence of organic solvents. Furthermore, choosing a more common in-class substitute like a Sulfo-Cyanine5 NHS ester alters the entire conjugation strategy; the amine derivative is designed to react with electrophiles on a target molecule, whereas the NHS ester reacts with amines. This makes them functionally non-interchangeable for buyers who have an established workflow requiring a nucleophilic amine dye for coupling to a pre-activated molecule. The sulfonation also simplifies downstream purification, as unreacted dye is easily removed by aqueous dialysis, a method that is inefficient for non-sulfonated versions.
The primary procurement driver for Sulfo-Cyanine5 amine over its non-sulfonated analog is its solubility profile. Sulfonated cyanine dyes are highly water-soluble, allowing for conjugation reactions to be performed in purely aqueous conditions. In contrast, non-sulfonated cyanines must first be dissolved in an organic co-solvent, typically DMF or DMSO, which must then constitute 10-15% of the final reaction volume. This is a critical process differentiator for workflows involving proteins or other biomolecules that are sensitive to, or denature in, the presence of organic solvents.
| Evidence Dimension | Required Co-Solvent for Aqueous Labeling |
| Target Compound Data | None (fully water-soluble) |
| Comparator Or Baseline | Non-sulfonated Cyanine5: Requires 10-15% DMF or DMSO by volume |
| Quantified Difference | 100% reduction in required organic co-solvent |
| Conditions | Aqueous bioconjugation reaction buffer (e.g., PBS, bicarbonate buffer). |
This eliminates the risk of protein denaturation from organic solvents and simplifies reaction setup, a key processability advantage.
Sulfo-Cyanine5 amine maintains the high molar extinction coefficient characteristic of the Cy5 dye class, which is a direct measure of its light-absorbing capability. Technical datasheets report an extinction coefficient of 271,000 M⁻¹cm⁻¹, which is comparable to or higher than many alternative dyes. For comparison, the non-sulfonated Cy5 amine has a reported extinction coefficient of 250,000 M⁻¹cm⁻¹. This high value is fundamental to creating brightly fluorescent bioconjugates, which translates to higher sensitivity in imaging and detection assays.
| Evidence Dimension | Molar Extinction Coefficient (ε) |
| Target Compound Data | 271,000 M⁻¹cm⁻¹ |
| Comparator Or Baseline | Non-sulfonated Cy5 amine: 250,000 M⁻¹cm⁻¹ |
| Quantified Difference | ~8.4% higher absorbance capability |
| Conditions | Measurement at maximum absorption wavelength (~646 nm). |
A higher extinction coefficient directly contributes to greater conjugate brightness and assay sensitivity, allowing for lower detection limits or reduced conjugate concentrations.
While the spectral properties of Sulfo-Cy5 are nearly identical to the benchmark dye Alexa Fluor 647, comparative studies of the dye classes show important performance differences. Alexa Fluor 647 is often cited for superior photostability and a higher quantum yield, contributing to greater overall brightness and resistance to photobleaching during long imaging experiments. However, Cy5 conjugates are noted to be less susceptible to quenching upon binding to streptavidin compared to some other cyanine dyes, a relevant factor in certain assay formats. The choice between Sulfo-Cy5 and Alexa Fluor 647 often involves a trade-off between the established processability advantages of sulfonated cyanines and the premium photophysical performance of the Alexa Fluor series.
| Evidence Dimension | Photostability & Brightness |
| Target Compound Data | High brightness, moderate photostability. |
| Comparator Or Baseline | Alexa Fluor 647: Generally higher photostability and quantum yield. |
| Quantified Difference | Not directly quantified for the amine form, but class-level comparisons show Alexa Fluor 647 conjugates can be significantly brighter and more photostable than Cy5 conjugates. |
| Conditions | Typical fluorescence microscopy, flow cytometry, and long-term imaging. |
For routine applications, Sulfo-Cy5 provides a cost-effective, high-performance solution, but for demanding applications like super-resolution microscopy, the superior photostability of Alexa Fluor 647 may justify its selection.
This compound is the right choice when the target protein or antibody is known to lose activity or aggregate in the presence of organic solvents like DMSO or DMF. The high water solubility of Sulfo-Cyanine5 amine allows the entire conjugation reaction to proceed in an aqueous buffer, preserving the protein's native conformation and function.
For workflows where a biomolecule, nanoparticle, or surface has already been functionalized with an amine-reactive group (e.g., an NHS ester), Sulfo-Cyanine5 amine provides the necessary nucleophilic primary amine for the coupling reaction. This reverses the common labeling paradigm and is essential when the dye, not the target, is required to carry the amine functionality.
When dialysis is the preferred method for purifying the final conjugate, the sulfonated nature of this dye is a significant process advantage. Its water solubility ensures that unreacted dye molecules are efficiently removed through the dialysis membrane, which is a common issue with poorly soluble, non-sulfonated dyes that can precipitate or adsorb non-specifically.
Driven by its very high molar extinction coefficient, conjugates made with Sulfo-Cyanine5 amine are exceptionally bright. This makes it a suitable choice for applications like flow cytometry, fluorescence microscopy, and plate-based assays where maximizing signal-to-noise is critical for detecting low-abundance targets.